molecular formula C17H18N2OS B2774446 N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-5-carboxamide CAS No. 1944637-49-3

N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-5-carboxamide

Cat. No. B2774446
CAS RN: 1944637-49-3
M. Wt: 298.4
InChI Key: PRHQDURTUIFRIU-UHFFFAOYSA-N
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Description

“N-(1-Cyano-3-methylcyclohexyl)-1-benzothiophene-5-carboxamide” is a complex organic compound. It contains a benzothiophene ring, which is a polycyclic aromatic system with a sulfur atom, and a carboxamide group attached to a cyclohexyl ring with a cyano group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene and cyclohexyl rings would likely contribute to the overall stability of the molecule. The presence of the cyano group could introduce polarity, and the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzothiophene ring might undergo electrophilic aromatic substitution reactions. The carboxamide group could be involved in hydrolysis or condensation reactions. The cyano group on the cyclohexyl ring could be reduced to an amine or converted into a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

properties

IUPAC Name

N-(1-cyano-3-methylcyclohexyl)-1-benzothiophene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-12-3-2-7-17(10-12,11-18)19-16(20)14-4-5-15-13(9-14)6-8-21-15/h4-6,8-9,12H,2-3,7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHQDURTUIFRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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